molecular formula C17H11FO4 B15021489 3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate

3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate

Katalognummer: B15021489
Molekulargewicht: 298.26 g/mol
InChI-Schlüssel: QYJOYZGGJALODU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a fluorobenzoyl group and an acetate group attached to the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate typically involves the reaction of 4-fluoroacetophenone with diethyl carbonate and sodium hydride as the base. This reaction yields ethyl (4-fluorobenzoyl)acetate, which can then be further reacted with benzofurazan oxide to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzofuran core and fluorobenzoyl group make it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C17H11FO4

Molekulargewicht

298.26 g/mol

IUPAC-Name

[3-(4-fluorobenzoyl)-1-benzofuran-5-yl] acetate

InChI

InChI=1S/C17H11FO4/c1-10(19)22-13-6-7-16-14(8-13)15(9-21-16)17(20)11-2-4-12(18)5-3-11/h2-9H,1H3

InChI-Schlüssel

QYJOYZGGJALODU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.